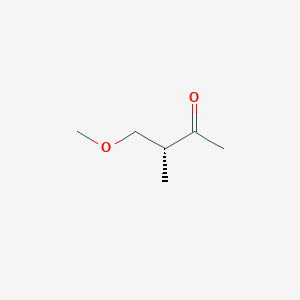
(R)-3-Methyl-4-methoxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Methyl-4-methoxybutan-2-one, also known as PMP, is a chiral compound that has been widely used in scientific research applications. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in food and beverages. In recent years, PMP has gained significant attention due to its potential applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (R)-3-Methyl-4-methoxybutan-2-one is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. (R)-3-Methyl-4-methoxybutan-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive functions.
Efectos Bioquímicos Y Fisiológicos
(R)-3-Methyl-4-methoxybutan-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. (R)-3-Methyl-4-methoxybutan-2-one has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-3-Methyl-4-methoxybutan-2-one is its chiral nature, which makes it a useful tool in studying stereochemistry and chiral synthesis. In addition, (R)-3-Methyl-4-methoxybutan-2-one is relatively easy to synthesize and is commercially available. However, one of the limitations of (R)-3-Methyl-4-methoxybutan-2-one is its potential toxicity. While (R)-3-Methyl-4-methoxybutan-2-one is generally considered safe, it can be toxic at high doses. Therefore, it is important to use caution when handling (R)-3-Methyl-4-methoxybutan-2-one in the lab.
Direcciones Futuras
There are several future directions for (R)-3-Methyl-4-methoxybutan-2-one research. One area of interest is the development of (R)-3-Methyl-4-methoxybutan-2-one-based drugs for various diseases, such as Alzheimer's disease and Parkinson's disease. (R)-3-Methyl-4-methoxybutan-2-one has been shown to have potential neuroprotective effects, which could make it a useful drug candidate for these diseases. Another area of interest is the development of new synthesis methods for (R)-3-Methyl-4-methoxybutan-2-one, which could improve the overall yield and efficiency of the process. Finally, (R)-3-Methyl-4-methoxybutan-2-one could be used as a tool to study the stereochemistry of other chiral compounds and to investigate the mechanisms of various enzymes and proteins in the body.
Métodos De Síntesis
The synthesis of (R)-3-Methyl-4-methoxybutan-2-one is typically achieved through a multi-step process. The first step involves the reaction of acetylacetone with methyl vinyl ketone to form a chiral intermediate. This intermediate is then treated with hydrogen peroxide and a chiral catalyst to yield (R)-3-Methyl-4-methoxybutan-2-one. The overall yield of this process is typically around 50%.
Aplicaciones Científicas De Investigación
(R)-3-Methyl-4-methoxybutan-2-one has been widely used in scientific research due to its chiral nature and unique properties. It has been used as a chiral auxiliary in organic synthesis, as a flavoring agent in food and beverages, and as a potential drug candidate for various diseases. In addition, (R)-3-Methyl-4-methoxybutan-2-one has been used as a probe to study enzyme mechanisms and to investigate the stereochemistry of chemical reactions.
Propiedades
Número CAS |
155189-57-4 |
|---|---|
Nombre del producto |
(R)-3-Methyl-4-methoxybutan-2-one |
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3R)-4-methoxy-3-methylbutan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(4-8-3)6(2)7/h5H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
QFHUGPZHHLXOBK-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](COC)C(=O)C |
SMILES |
CC(COC)C(=O)C |
SMILES canónico |
CC(COC)C(=O)C |
Sinónimos |
2-Butanone, 4-methoxy-3-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



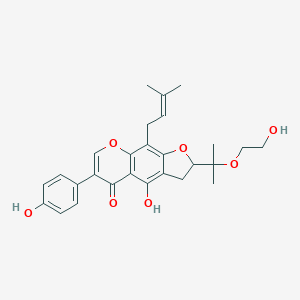
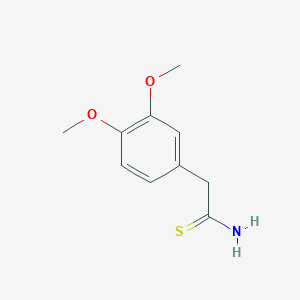
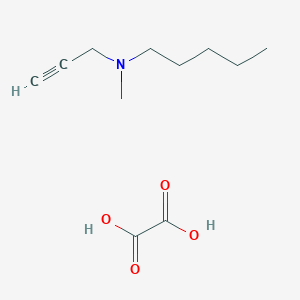
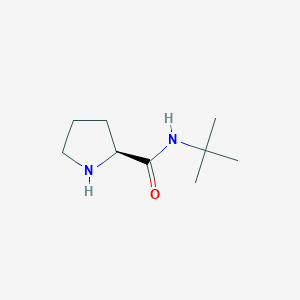
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)
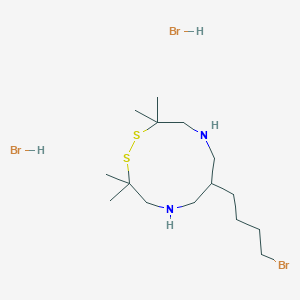
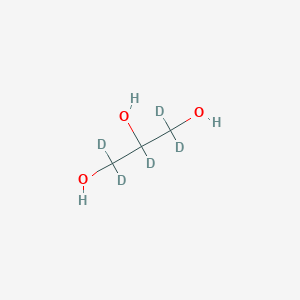

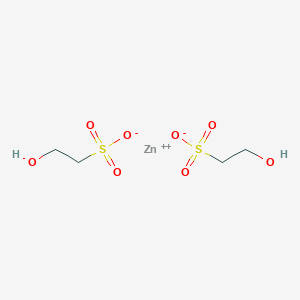
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

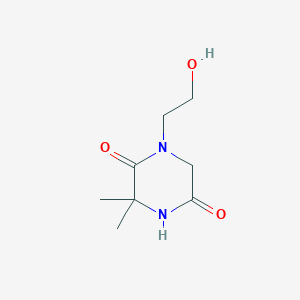
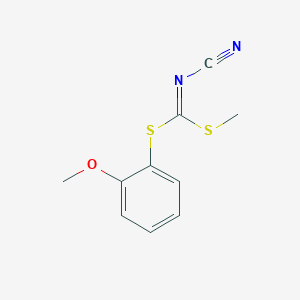
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)